Dimethylmalondialdehyde

Description

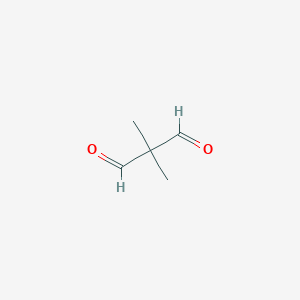

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBFTLCNQKKVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152140 | |

| Record name | Propanedial, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185-34-8 | |

| Record name | 2,2-Dimethylpropanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedial, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedial, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethylmalondialdehyde

Classical Organic Synthesis Routes for Dialdehydes

Classical synthesis provides a foundational framework for constructing the dimethylmalondialdehyde molecule. These routes typically involve the manipulation of functional groups on carefully selected precursor molecules through well-established reaction types.

Oxidation reactions are a primary method for the synthesis of aldehydes. For this compound, this involves the oxidation of a suitable precursor, typically an alcohol or an alkene, to introduce the two aldehyde functionalities.

The most direct precursor for the synthesis of this compound via oxidation is 2,2-dimethyl-1,3-propanediol, also known as neopentyl glycol. sigmaaldrich.comwikipedia.org This diol possesses the required carbon skeleton, and the challenge lies in the selective oxidation of both primary alcohol groups to aldehydes without over-oxidation to carboxylic acids.

A variety of oxidizing agents can be employed for this transformation. The choice of reagent is critical to ensure high yields of the dialdehyde (B1249045). Homogeneous oxidation of propanediols can occur at relatively low temperatures (400-500 K) using molecular oxygen, proceeding through radical-mediated pathways. nih.gov However, controlling such reactions to prevent side products can be challenging.

For laboratory-scale synthesis, more selective and milder oxidizing agents are preferred. These include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. These reagents are known for their ability to convert primary alcohols to aldehydes efficiently.

Table 1: Comparison of Oxidizing Agents for Diol to Dialdehyde Conversion

| Oxidizing Agent/System | Typical Solvent | Reaction Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good yields for aldehydes, mild conditions. | Stoichiometric amounts of toxic chromium reagent required. |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | Low Temperature (-78 °C to RT) | High yields, avoids heavy metals. | Requires cryogenic conditions, unpleasant odor of dimethyl sulfide (B99878) byproduct. |

The application of these methods to 2,2-dimethyl-1,3-propanediol would involve careful control of stoichiometry and reaction conditions to achieve the desired this compound.

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds and replacing them with carbonyl groups. yale.edu To synthesize this compound using this method, a cyclic alkene precursor is required. Specifically, the ozonolysis of 4,4-dimethyl-1-methylenecyclobutene or a related structure containing a 1,1-disubstituted double bond within a four or five-membered ring would yield the target dialdehyde upon reductive workup.

The reaction proceeds in two main steps:

Ozone Addition : Ozone (O₃) reacts with the alkene to form an unstable intermediate called a molozonide, which then rearranges to a more stable ozonide. yale.eduarkat-usa.org

Reductive Workup : The ozonide is treated with a reducing agent, such as dimethyl sulfide (DMS) or zinc and water, to cleave it into the desired carbonyl compounds. masterorganicchemistry.com Using a reductive workup is crucial to prevent the oxidation of the resulting aldehydes to carboxylic acids. masterorganicchemistry.com

The general scheme for the ozonolysis of a cyclic alkene to a dialdehyde is as follows: Cyclic Alkene + O₃ → Ozonide Ozonide + Reducing Agent (e.g., DMS) → Dialdehyde + Dimethyl sulfoxide (B87167) (DMSO)

This method's success hinges on the availability of the specific cyclic alkene precursor.

Condensation reactions provide an alternative for constructing the carbon skeleton of this compound. The Vilsmeier-Haack reaction, for instance, is a widely used method for the formylation of electron-rich compounds. wikipedia.orgorganic-chemistry.org While typically applied to arenes, it can be adapted for other nucleophilic substrates. ijpcbs.comchemistrysteps.com The reaction involves an activated formamide (B127407) (the Vilsmeier reagent, typically formed from DMF and POCl₃) which acts as the formylating agent. wikipedia.org To synthesize this compound, one could envision a reaction sequence starting from a molecule like isobutyraldehyde, which contains the necessary dimethylated carbon center. A potential, though non-trivial, strategy might involve the formylation of an enol or enolate derivative of isobutyraldehyde.

Another classical approach is the Claisen condensation, which forms a β-keto ester from two ester molecules. libretexts.orguomustansiriyah.edu.iq While this reaction does not directly yield a dialdehyde, the resulting β-keto ester could be a precursor. Through a series of functional group interconversions, including reduction and subsequent oxidation, the keto-ester could potentially be converted to the target dialdehyde. However, this would represent a more circuitous, multi-step route.

The compound this compound is achiral, meaning it does not have stereoisomers. Therefore, the concept of stereoselective synthesis, which aims to control the formation of a specific stereoisomer, does not apply in this context. Instead, the focus of multi-step sequences is on achieving high purity and yield by strategically building the molecule.

A hypothetical multi-step synthesis could involve:

Protection : Starting with a symmetrical molecule like 2,2-dimethyl-1,3-propanediol, one alcohol group could be protected using a suitable protecting group.

Oxidation : The remaining free alcohol is oxidized to an aldehyde.

Deprotection : The protecting group is removed.

Final Oxidation : The newly freed alcohol is oxidized to the second aldehyde group.

This stepwise approach, while longer, can offer greater control over the reaction and minimize the formation of byproducts such as the hydroxy-aldehyde or the dicarboxylic acid, which can be problematic in a one-pot oxidation of both alcohol groups.

Selective Oxidation of Precursor Alcohols

Condensation and Rearrangement Strategies for this compound Core Structure

Chemoenzymatic and Biocatalytic Approaches to this compound

Modern synthetic chemistry increasingly turns to enzymes as catalysts due to their high selectivity and mild reaction conditions. rsc.orgwur.nl Chemoenzymatic and biocatalytic methods offer a green alternative to classical synthesis. researchgate.net

For the synthesis of this compound, a key biocatalytic transformation would be the enzymatic oxidation of 2,2-dimethyl-1,3-propanediol. Alcohol dehydrogenases (ADHs) or alcohol oxidases are enzymes capable of performing this conversion. acsgcipr.org

Alcohol Dehydrogenases (ADHs) : These enzymes typically require a stoichiometric cofactor, such as NAD⁺/NADP⁺, which must be regenerated in a catalytic cycle. This adds complexity but allows for highly selective oxidations.

Alcohol Oxidases : These enzymes use molecular oxygen as the oxidant, producing hydrogen peroxide as a byproduct. acsgcipr.org The hydrogen peroxide may need to be removed by another enzyme, like catalase, to prevent deactivation of the oxidase. acsgcipr.org

A chemoenzymatic cascade could also be designed. For example, a chemical catalyst could be used to produce a precursor which is then fed into a whole-cell biocatalytic system containing the necessary enzymes to complete the synthesis. mdpi.comwisc.edu Researchers have successfully used such cascades to produce other aldehydes from various starting materials like primary alcohols or carboxylic acids. mdpi.comrsc.org For instance, a one-pot synthesis of aldoximes has been developed by combining the enzymatic oxidation of primary alcohols to aldehydes with an in-situ chemical condensation. rsc.org A similar strategy could be envisioned where 2,2-dimethyl-1,3-propanediol is oxidized by a whole-cell biocatalyst, and the resulting this compound is used directly in a subsequent reaction step.

Table 2: Biocatalytic Approaches for Aldehyde Synthesis

| Biocatalytic System | Enzyme Class | Precursor | Key Features |

|---|---|---|---|

| Whole-Cell Biocatalysis | Alcohol Dehydrogenase (ADH) / Alcohol Oxidase | 2,2-Dimethyl-1,3-propanediol | Avoids enzyme purification; cofactor regeneration handled by the cell. rsc.org |

| Chemoenzymatic Cascade | Carboxylate Reductase (CAR) | 2,2-Dimethyl-1,3-dicarboxylic acid | Can convert less reactive carboxylic acids directly to aldehydes. mdpi.com |

These biocatalytic routes represent a promising frontier for the synthesis of this compound, offering high selectivity under environmentally benign conditions.

Enzymatic Transformations in this compound Production

While specific enzymatic routes for the industrial production of this compound are not yet established, several classes of enzymes that catalyze the formation of aldehydes represent promising avenues for its synthesis from suitable precursors. acib.at Biocatalysis offers significant advantages, including high selectivity and mild reaction conditions, which are particularly beneficial for producing reactive molecules like dialdehydes. mdpi.comeolss.net

Two primary enzymatic strategies could be envisioned for this compound synthesis: the oxidation of a corresponding diol or the reduction of a dicarboxylic acid derivative.

Oxidation of 2,2-dimethyl-1,3-propanediol: Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOs) are well-known for their ability to oxidize primary alcohols to aldehydes. savemyexams.comnih.govfrontiersin.org An ADH could catalyze the reversible oxidation of 2,2-dimethyl-1,3-propanediol to this compound, using a nicotinamide (B372718) cofactor such as NAD⁺. mdpi.comfrontiersin.org A key challenge in this approach is preventing overoxidation to the corresponding carboxylic acid, especially in whole-cell systems which may contain endogenous aldehyde dehydrogenases. frontiersin.org Using isolated enzymes can circumvent this issue. mdpi.com Research on Rhodococcus sp. 2N has shown the successful oxidation of other 2,2-disubstituted-1,3-propanediols, where aldehyde intermediates were detected, suggesting the feasibility of this pathway for the dimethyl analogue. tandfonline.comtandfonline.com

Reduction of Dimethylmalonic Acid: Carboxylic acid reductases (CARs) are powerful biocatalysts that can reduce carboxylic acids directly to aldehydes. nih.govnih.govsci-hub.se These enzymes utilize ATP and NADPH to perform the selective two-electron reduction. nih.govuniprot.org A CAR with appropriate substrate specificity could convert dimethylmalonic acid into this compound. The broad substrate scope of many known CARs, which includes various aliphatic and aromatic carboxylic acids, supports the potential for finding or engineering an enzyme for this specific transformation. nih.govuniprot.org

Table 1: Potential Enzymatic Transformations for this compound Synthesis

| Enzymatic Pathway | Enzyme Class | Precursor | Key Considerations | Relevant Findings [Citations] |

|---|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH) / Alcohol Oxidase (AO) | 2,2-dimethyl-1,3-propanediol | Avoidance of overoxidation to dicarboxylic acid; Cofactor regeneration (NAD⁺). | Oxidation of substituted 1,3-propanediols has been demonstrated. tandfonline.comtandfonline.com |

| Reduction | Carboxylic Acid Reductase (CAR) | Dimethylmalonic Acid | Requires ATP and NADPH for activation and reduction; Enzyme substrate specificity. | CARs have exceptionally broad substrate scopes and are valuable for aldehyde synthesis. nih.govsci-hub.se |

Biocatalyst Design and Engineering for Dialdehyde Synthesis

To achieve efficient production of a non-natural target like this compound, the design and engineering of biocatalysts are crucial. acib.at Advances in protein engineering, including directed evolution and rational design, allow for the tailoring of enzymes with improved activity, stability, and substrate specificity. eolss.net

For dialdehyde synthesis, engineering efforts could focus on several key areas:

Substrate Specificity: An existing enzyme, such as a CAR or ADH, could be engineered to accept dimethylmalonic acid or 2,2-dimethyl-1,3-propanediol, respectively. This involves modifying the enzyme's active site to better accommodate the gem-dimethyl structure of the precursor.

Preventing Side Reactions: In the case of ADH-catalyzed oxidation, enzyme engineering can help minimize the overoxidation of the aldehyde product to the carboxylic acid. nih.gov For CARs, engineering can ensure the reaction stops at the aldehyde stage without further reduction to the alcohol. frontiersin.org

Improving Stability and Activity: Engineering can enhance an enzyme's stability under industrial process conditions (e.g., temperature, pH, presence of organic solvents) and increase its catalytic turnover rate for higher productivity. nih.gov

The development of microbial strains engineered for aldehyde accumulation provides a foundational platform. asm.org This often involves deleting endogenous enzymes, like certain aldehyde reductases, that would otherwise convert the desired aldehyde product into other compounds. asm.org

Table 2: Biocatalyst Engineering Strategies for this compound Synthesis

| Engineering Goal | Strategy | Potential Application for this compound |

|---|---|---|

| Enhance Substrate Recognition | Rational Design / Site-Directed Mutagenesis | Modify the active site of a CAR or ADH to improve binding and conversion of the dimethyl-substituted precursor. |

| Increase Product Titer | Directed Evolution | Evolve an enzyme for higher catalytic efficiency (kcat/Km) and overall product yield. |

| Prevent Byproduct Formation | Metabolic Engineering (Whole-cell) | Knock out genes for endogenous aldehyde reductases/dehydrogenases in the host organism to prevent conversion of the dialdehyde. asm.org |

| Improve Process Robustness | Enzyme Immobilization / Engineering | Increase enzyme stability under process conditions (temperature, solvents) for longer catalyst lifetime. eolss.net |

Hybrid Catalytic Systems for this compound Formation

Hybrid catalytic systems, which combine chemical and enzymatic steps (chemoenzymatic) or multiple enzymes in a cascade, offer powerful strategies for synthesizing complex molecules. osti.govnih.gov These systems can overcome the limitations of individual catalysts and create more efficient, sustainable, and innovative synthetic routes. nih.govscielo.br

For this compound, a chemoenzymatic approach could involve the chemical synthesis of a stable precursor followed by a specific biocatalytic transformation to the final product. escholarship.orgresearchgate.net This strategy leverages the strengths of both domains: the robustness of chemical synthesis for initial steps and the high selectivity of enzymes for the final, often delicate, transformations. nih.gov For example, a precursor could be synthesized chemically and then converted to the dialdehyde in the final step by an engineered oxidase or reductase.

Multi-enzyme cascades are another powerful approach, where the product of one enzymatic reaction becomes the substrate for the next. acib.atnih.gov This can be done in a single pot, avoiding the need to isolate and purify intermediates, which improves efficiency and reduces waste. nih.gov A hypothetical cascade for this compound could start from a simple sugar, with multiple engineered enzymes in a microbial host working sequentially to build the target molecule. asm.org

Table 3: Hypothetical Hybrid Catalytic System for this compound

| Step | Catalysis Type | Reaction | Description |

|---|---|---|---|

| 1 | Chemical Synthesis | Precursor Synthesis | Efficient chemical synthesis of a stable, advanced precursor like 2,2-dimethyl-1,3-propanediol from commodity chemicals. |

| 2 | Biocatalysis | Oxidation | An engineered alcohol oxidase selectively oxidizes the diol precursor to this compound. nih.gov |

| 3 | Integrated System | Product Isolation | The system could be designed to allow for straightforward isolation of the dialdehyde, potentially using in situ product removal to avoid degradation or further reaction. |

Emerging Synthetic Strategies for this compound and Analogues

The field of chemical synthesis is continuously evolving, with new technologies and methodologies offering novel pathways to molecules like this compound and its structural analogs. mdpi.comnih.govmanufacturingchemist.commdpi.com

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling reactive intermediates like aldehydes. rsc.orgmt.com The selective reduction of esters to aldehydes, a traditionally difficult transformation in batch processing, can be achieved with high selectivity and throughput in flow reactors. rsc.orgresearchgate.net This methodology could be applied to a suitable diester precursor to produce this compound continuously and safely.

Synthesis of Analogues: The development of synthetic methods often extends to the creation of structural analogues. scielo.br Chemoenzymatic strategies are particularly powerful for this, allowing for the modification of a core scaffold to produce a library of related compounds. nih.gov By applying the enzymatic and hybrid methods discussed to various substituted malonic acids or 1,3-propanediols, a range of dialdehyde analogues could be synthesized, expanding the chemical space for applications in materials science and pharmaceuticals.

Table 4: Emerging Synthetic Strategies and Their Relevance

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Flow Chemistry | Utilizes continuous reactors for improved safety, control, and scalability of chemical reactions. rsc.orgmt.com | Enables the controlled synthesis of the reactive dialdehyde from a suitable precursor with minimized side reactions. beilstein-journals.org |

| AI-Driven Retrosynthesis | Employs machine learning algorithms to predict and design optimal synthetic pathways. rsc.orgacs.org | Could identify novel, cost-effective routes to this compound or its precursors. kyoto-u.ac.jp |

| Chemoenzymatic Synthesis of Analogues | Combines chemical and enzymatic steps to create libraries of related molecules from a common intermediate. nih.gov | Facilitates the production of various substituted malondialdehydes for screening and development. |

| Multi-Enzyme Cascades | Integrates multiple enzymatic reactions in one pot to build complex molecules from simple starting materials. acib.atnih.gov | Could enable de novo biosynthesis of this compound from renewable feedstocks like glucose in an engineered microbe. asm.org |

Mechanistic Investigations of Dimethylmalondialdehyde Reactivity

Fundamental Reaction Pathways of Malondialdehyde Derivatives

Malondialdehyde and its derivatives are characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) or substituted carbon. This 1,3-dicarbonyl motif imparts unique reactivity to these molecules. The electron-withdrawing nature of the two carbonyl groups significantly increases the acidity of the α-hydrogen atoms, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a key intermediate in many reactions. Furthermore, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The reactivity is also heavily influenced by the existence of keto-enol tautomerism, where the compound exists in equilibrium between the dicarbonyl (keto) form and one or more enol forms. libretexts.orglibretexts.orgmasterorganicchemistry.com For substituted malondialdehydes like dimethylmalondialdehyde, the fundamental reaction pathways are primarily dictated by the interplay between its electrophilic carbonyl centers and the nucleophilic character of its enol tautomer.

Nucleophilic Addition Reactions Involving this compound

Nucleophilic addition is a fundamental reaction of aldehydes and ketones, where a nucleophile attacks the electrophilic carbonyl carbon. numberanalytics.commedlifemastery.comwikipedia.org This attack breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate. geeksforgeeks.orgmsu.edu Subsequent protonation of the alkoxide yields the final alcohol product. savemyexams.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon, forming a new C-Nu bond and a tetrahedral alkoxide intermediate. numberanalytics.comsavemyexams.com

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a solvent or a weak acid to give the addition product. geeksforgeeks.org

In this compound, the two carbonyl groups are highly polarized due to the electron-withdrawing oxygen atoms, making the carbonyl carbons electrophilic centers. wikipedia.orggeeksforgeeks.org The compound is highly reactive towards nucleophiles. Its high reactivity is primarily attributed to its electrophilic nature, which makes it a target for nucleophiles such as the basic amino acid residues in proteins (e.g., lysine (B10760008), histidine, or arginine). nih.gov The initial reaction between this compound and a primary amine, for instance, would involve the nucleophilic addition of the amine to one of the carbonyl groups, which can then lead to the formation of an imine after dehydration. msu.edunih.gov

Table 1: General Steps in Nucleophilic Addition to an Aldehyde

| Step | Description | Intermediate/Product |

| 1 | A nucleophile attacks the electrophilic carbonyl carbon. | Tetrahedral Alkoxide Intermediate |

| 2 | The alkoxide intermediate is protonated. | Alcohol Product |

Electrophilic Aromatic Substitution with this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The mechanism involves the attack of the π-electron system of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comnumberanalytics.comuomustansiriyah.edu.iq This is the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. dalalinstitute.commasterorganicchemistry.com

Key steps of the EAS mechanism are:

Formation of a potent electrophile. numberanalytics.compressbooks.pub

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized sigma complex. masterorganicchemistry.comnumberanalytics.com

Deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound to participate directly in an EAS reaction as the electrophile, it would need to present a sufficiently electrophilic center to be attacked by the relatively stable aromatic ring. While the carbonyl carbons of this compound are electrophilic, they are generally not potent enough to react with non-activated aromatic rings like benzene (B151609) under standard EAS conditions. pressbooks.pub Such reactions typically require highly reactive electrophiles like nitronium ions (NO₂⁺) or acylium ions. masterorganicchemistry.compressbooks.pub

However, this compound can react with highly activated aromatic rings, such as phenols or anilines. This reaction is not a classic EAS reaction but rather proceeds via a mechanism more akin to a condensation reaction, where the activated aromatic ring acts as the nucleophile attacking the carbonyl carbon of the dialdehyde (B1249045). The reactivity of the aromatic ring is enhanced by electron-donating groups like -OH or -NH₂, which increase the ring's nucleophilicity. uomustansiriyah.edu.iqlibretexts.org

Cycloaddition Reactions and Their Products with this compound

Cycloaddition reactions are concerted processes in which two unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds from two π bonds. libretexts.org The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene (a system with 4 π-electrons) and a dienophile (a system with 2 π-electrons) to form a six-membered ring. iitk.ac.insigmaaldrich.comwikipedia.org

The enol form of this compound, 2,2-dimethyl-3-hydroxypropenal, is a conjugated system that could potentially participate in cycloaddition reactions. Due to the presence of both double bonds and heteroatoms, it could theoretically act as either the diene or the dienophile component in a hetero-Diels-Alder reaction. sigmaaldrich.com

As a Dienophile: The carbon-carbon double bond of the enol tautomer, activated by the adjacent carbonyl group, could react with a conjugated diene. For example, reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a substituted cyclohexene (B86901) derivative.

As a Diene: The conjugated O=C-C=C system of the enol tautomer could potentially act as a heterodienic component, reacting with a dienophile. This is common in what is known as an inverse-electron-demand Diels-Alder reaction, especially if the dienophile is electron-rich. ebsco.com

The specific products would depend on the regioselectivity and stereoselectivity of the reaction, which are governed by the electronic and steric properties of the reactants. Condensation reactions of substituted malondialdehydes are known to lead to various cyclic products. acs.orgdeepdyve.com

Advanced Reaction Mechanisms Involving this compound

Pericyclic Reactions and Tautomerism of this compound

Tautomerism: this compound exists in equilibrium between its keto and enol tautomeric forms. doubtnut.com This is a general characteristic of 1,3-dicarbonyl compounds. libretexts.orglibretexts.org The enol form is significantly stabilized by two main factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable six-membered quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. libretexts.orgmasterorganicchemistry.com This stabilization often makes the enol form the major species in equilibrium for 1,3-dicarbonyls. libretexts.org

Table 2: Keto-Enol Tautomers of this compound

| Tautomer | Structure | Key Features |

| Keto Form | 2,2-Dimethyl-1,3-propanedial | Contains two aldehyde functional groups on a quaternary carbon. |

| Enol Form | 3-Hydroxy-2,2-dimethyl-2-propen-1-al | Contains a conjugated system (C=C-C=O) and an intramolecular hydrogen bond, leading to enhanced stability. libretexts.org |

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. numberanalytics.comamazonaws.comkau.edu.sa They include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. The enol tautomer of this compound, being a conjugated π-system, has the potential to undergo such reactions.

An important class of pericyclic reactions is electrocyclic reactions, which involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond. libretexts.org The conjugated system of the enol form of this compound could, under thermal or photochemical conditions, potentially undergo a 4π-electron electrocyclic ring closure. According to the Woodward-Hoffmann rules, a thermal 4π electrocyclization would proceed in a conrotatory fashion. numberanalytics.compitt.edu

Radical Reactions Initiated by or Involving this compound

Malondialdehyde (MDA) is widely known as a biomarker for oxidative stress, which is a condition characterized by an excess of free radicals. mdpi.comresearchgate.net MDA is one of the final products of lipid peroxidation, a process initiated by the attack of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on polyunsaturated fatty acids. nih.gov

The mechanism of MDA formation involves a cascade of radical chain reactions:

Initiation: A radical species abstracts a hydrogen atom from a lipid molecule, creating a lipid radical.

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide.

Decomposition: These unstable hydroperoxides can decompose, often catalyzed by transition metals, to form a variety of products, including aldehydes like malondialdehyde and 4-hydroxy-2-nonenal. nih.gov

While this compound itself is primarily viewed as a stable end-product, its precursor malondialdehyde is highly reactive. Due to its electrophilic nature, MDA readily reacts with nucleophilic sites on proteins and DNA, forming adducts. nih.gov The role of malondialdehyde derivatives is also explored in the context of free radical scavenging. Certain derivatives have been shown to possess antioxidant activity, capable of quenching harmful radicals and inhibiting processes like lipid peroxidation. nih.govnih.govtandfonline.com Radical reactions are typically characterized by three phases: initiation, propagation, and termination. wikipedia.org The involvement of a compound like this compound would likely be in reacting with propagating radicals, potentially acting as a chain-terminating agent, though this is not its most commonly cited role.

Organocatalytic Transformations with this compound as Substrate

The application of organocatalysis to this compound (also known as 2,2-dimethyl-1,3-propanedial) is an area with sparse direct research. However, related compounds have been utilized in organocatalytic reactions, suggesting potential pathways for this compound. For instance, the organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes is a well-established method for the synthesis of chiral gamma-nitro aldehydes. While specific studies detailing the use of this compound in this context are not prevalent, the general mechanism provides a framework for its potential reactivity.

In a typical organocatalytic cycle involving an amine catalyst, the aldehyde reacts to form an enamine intermediate. This nucleophilic enamine can then undergo addition to an electrophile. In the case of this compound, the absence of alpha-protons prevents the typical enamine formation, which is a crucial step in many organocatalytic cycles for aldehydes. This structural feature significantly limits its application in many common organocatalytic transformations that rely on enamine or enol catalysis.

However, reactions involving the aldehyde functional groups directly are plausible. For example, organocatalytic reactions that proceed through activation of the electrophile or other non-enamine based mechanisms could potentially involve this compound. Research on the use of diols like 2,2-dimethyl-1,3-propanediol in organocatalyzed depolymerization reactions has been reported, which, while not directly involving the dialdehyde, points to the utility of the core carbon skeleton in catalytic processes.

Transition Metal-Catalyzed Reactions of this compound

The study of transition metal-catalyzed reactions involving this compound as a primary substrate is not extensively documented in publicly available research. However, the reactivity of the aldehyde functional groups suggests potential for various transition metal-mediated transformations. Aldehydes are known to participate in a range of reactions such as hydroformylation, decarbonylation, and cross-coupling reactions under transition metal catalysis.

One area of related research involves the use of 2,2-dimethyl-1,3-propanediol, the corresponding diol of this compound, in transition metal-catalyzed reactions. For instance, borates derived from this diol have been used in nickel-catalyzed allylic coupling reactions. This suggests that the 2,2-dimethylpropane skeleton is compatible with certain transition metal catalytic systems.

While direct examples are scarce, one could hypothesize potential reactions. For instance, a palladium-catalyzed decarbonylation of this compound would be expected to yield 2-methylpropanal. The efficiency and mechanism of such a reaction would depend on the specific catalyst and conditions employed.

Below is a hypothetical data table illustrating potential outcomes of transition metal-catalyzed reactions with this compound, based on known reactivity patterns of aldehydes.

| Catalyst System | Reaction Type | Potential Product(s) | Hypothetical Yield (%) |

| Rh(CO)2(acac) / PPh3 | Hydroformylation | 2,2-dimethyl-4-hydroxybutanal | Moderate |

| [Rh(cod)Cl]2 | Decarbonylation | 2-Methylpropanal | Varies |

| Pd(OAc)2 / dppf | Reductive Coupling | 2,2,5,5-Tetramethyl-1,6-hexanediol | Low to Moderate |

This table is illustrative and based on general principles of aldehyde reactivity with transition metal catalysts, not on specific experimental data for this compound.

Kinetic and Thermodynamic Analysis of this compound Reactions

Kinetically, the rate of a reaction is determined by the activation energy (Ea) of the rate-determining step. For catalytic reactions, the catalyst provides an alternative reaction pathway with a lower activation energy. Kinetic studies, such as monitoring the concentration of reactants and products over time, would be necessary to determine the rate law and the effect of catalyst and substrate concentrations on the reaction rate.

The principles of kinetic versus thermodynamic control are relevant. nih.gov At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, the reaction may be under thermodynamic control, leading to the most stable product, as the system has enough energy to overcome higher activation barriers and reach equilibrium. nih.govdoubtnut.com

Advanced Spectroscopic and Chromatographic Characterization of Dimethylmalondialdehyde

Sophisticated Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For dimethylmalondialdehyde, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its molecular skeleton and the chemical environment of its atoms.

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. The protons in this compound would exhibit characteristic signals whose positions depend on the solvent and temperature. ucl.ac.uk

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. ucl.ac.uk The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and bonding. Decoupled ¹³C NMR spectra are often used to simplify the spectrum by removing the coupling between carbon and hydrogen atoms. wisc.edu

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | Varies based on structure and solvent | Protons adjacent to carbonyl groups and methyl groups will have distinct chemical shifts. |

| ¹³C | Aldehydic/Keto C=O: 190-210 ppm, Alkyl C: 5-40 ppm | The carbonyl carbons are significantly downfield. pdx.edu |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. longdom.org It is instrumental in determining the molecular weight and elemental composition of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental formula of a compound. measurlabs.com While HRMS is excellent for distinguishing between compounds with different elemental compositions, it generally cannot differentiate between geometric isomers that have the same exact mass. measurlabs.com However, it can be a powerful tool when coupled with other techniques. The differentiation of isomers often presents a significant analytical challenge, especially when they cannot be separated chromatographically. lcms.cz

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis to elucidate the structure of a molecule. msaltd.co.ukwikipedia.org In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides a "fingerprint" of the molecule's structure. nationalmaglab.org

The process often involves collision-induced dissociation (CID), where ions are fragmented by collision with an inert gas. unt.edu Different types of mass spectrometers, such as triple quadrupole (QqQ) and quadrupole time-of-flight (Q-TOF) instruments, are used for tandem MS analysis. longdom.orgunt.edu The fragmentation data obtained can be used to differentiate between isomers that may have identical molecular weights. lcms.cz

| MS Technique | Application for this compound |

| High-Resolution MS (HRMS) | Precise determination of molecular formula. measurlabs.com |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns, aiding in isomer differentiation. lcms.czmsaltd.co.uk |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. libretexts.org This technique is particularly useful for identifying the functional groups present in a molecule because different types of bonds vibrate at characteristic frequencies. libretexts.orgwikipedia.org

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the stretching and bending vibrations of its key functional groups. Covalent bonds in molecules are not static; they undergo various vibrational motions, including stretching (changes in bond length) and bending (changes in bond angle). pressbooks.pubtanta.edu.eg For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. wikipedia.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O Stretch (Aldehyde/Ketone) | ~1700 libretexts.org |

| C-H Stretch (Alkyl) | ~2850-3000 |

| C-H Bend (Alkyl) | ~1350-1480 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and environment.

UV-Visible and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. uba.ar UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules containing chromophores, or light-absorbing groups, are particularly amenable to this technique. libretexts.org

For this compound, the presence of carbonyl groups and potentially conjugated systems would lead to characteristic π → π* and n → π* transitions. vscht.cz The energy gap for these transitions in conjugated systems is smaller, resulting in absorption at longer wavelengths. libretexts.org

Fluorescence spectroscopy involves the emission of light from a molecule after it has absorbed light and been promoted to an excited electronic state. vscht.cz This technique is known for its high sensitivity and specificity, as the emission profile is characteristic of a specific molecule. biocompare.com While not all molecules that absorb UV-Vis light are fluorescent, this method can provide valuable information for those that are. The combination of UV-Vis and fluorescence spectroscopy can offer a more complete picture of a molecule's electronic properties. biocompare.com

| Spectroscopic Technique | Information Gained |

| UV-Visible Spectroscopy | Identifies electronic transitions (e.g., π → π, n → π) and provides information on conjugation. libretexts.orgvscht.cz |

| Fluorescence Spectroscopy | Provides highly sensitive and specific detection for fluorescent compounds, revealing details about their excited states. biocompare.com |

High-Resolution Mass Spectrometry for Isomer Differentiation

X-ray Diffraction Studies of Crystalline this compound Structures

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of crystalline materials. malvernpanalytical.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can determine the crystal structure, chemical composition, and other physical properties of a sample. malvernpanalytical.comrutgers.edu

High-Resolution Chromatographic Separation and Detection Techniques

Chromatography is a fundamental analytical technique used to separate a mixture into its individual components. etamu.edu This separation is achieved based on the differential partitioning of the components between a stationary phase and a mobile phase. etamu.edu For the analysis of this compound, both gas and liquid chromatography are employed, often coupled with mass spectrometry for enhanced identification and quantification.

Gas chromatography (GC) is the preferred method for separating volatile and semi-volatile organic compounds. thermofisher.com In GC, the mobile phase is an inert gas, and the separation occurs in a capillary column. thermofisher.com When coupled with a mass spectrometer (MS), the technique is known as GC-MS and becomes a powerful tool for both qualitative and quantitative analysis. nist.govwikipedia.org

The GC-MS system first separates the components of a mixture in the gas chromatograph. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). etamu.edunist.gov This process generates a unique mass spectrum for each compound, which serves as a molecular fingerprint, allowing for its identification. nist.gov GC-MS is widely used in various fields, including environmental analysis and food science, for the detection of trace-level contaminants. thermofisher.comnist.gov

Key aspects of GC-MS analysis:

Sample Introduction: Samples can be liquid, gas, or solid and are vaporized before entering the GC column. thermofisher.com

Separation: Separation is based on the boiling point and polarity of the compounds. thermofisher.com

Detection: The mass spectrometer provides high sensitivity and selectivity. scioninstruments.com

Data Output: The analysis produces a chromatogram showing retention times and a mass spectrum for each peak. etamu.edu

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is used for the separation of non-volatile compounds. wikipedia.org In LC, the mobile phase is a liquid. wikipedia.org Coupling LC with mass spectrometry (LC-MS) enhances the analytical capabilities, providing high sensitivity and selectivity for a wide range of compounds. wikipedia.orgnebiolab.com

For the analysis of compounds like malondialdehyde (a related compound to this compound), LC-MS methods have been developed that involve chemical derivatization to improve sensitivity and accuracy. nih.gov A stable isotope-labeled internal standard is often used to correct for matrix effects during analysis. nih.gov LC-MS is a cornerstone technique in fields like metabolomics and pharmaceutical analysis due to its ability to handle complex biological samples. wikipedia.org

Table 1: Comparison of Chromatographic Techniques for Aldehyde Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile compounds based on boiling point and polarity. thermofisher.com | Separates non-volatile compounds based on their interaction with the stationary and mobile phases. wikipedia.org |

| Analytes | Volatile and semi-volatile organic compounds. thermofisher.com | A wide range of biochemical, organic, and inorganic compounds. wikipedia.org |

| Coupling | The gas chromatograph is coupled to a mass spectrometer. etamu.edu | The liquid chromatograph is coupled to a mass spectrometer. wikipedia.org |

| Ionization | Typically electron or chemical ionization. thermofisher.com | Commonly electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nebiolab.com |

| Applications | Environmental monitoring, food safety, and forensic science. thermofisher.comwikipedia.org | Biotechnology, pharmaceutical analysis, and clinical applications. wikipedia.org |

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a highly sensitive and selective analytical method for compounds that are naturally fluorescent or can be made fluorescent through derivatization. measurlabs.comscioninstruments.com The fluorescence detector works by exciting the sample with a light source at a specific wavelength and then measuring the light emitted at a longer wavelength. scioninstruments.com This technique is particularly useful for quantifying trace amounts of analytes in complex matrices. measurlabs.com

HPLC-FLD has been successfully applied to the analysis of various compounds, including mycotoxins in food and biological samples. mdpi.com The method's high sensitivity makes it a valuable tool in research areas such as neurodegeneration. mdpi.com

Table 2: Performance Characteristics of HPLC-FLD vs. UPLC-MS/MS

| Parameter | HPLC-FLD | UPLC-MS/MS |

| Linearity Range | 0.2-50 ng/mL nih.gov | 0.2-50 ng/mL nih.gov |

| Limit of Detection (LOD) | 0.04 - 0.13 ng/mL nih.gov | 0.003 - 0.02 ng/mL nih.gov |

| Inter-day Accuracy (%) | 82.5 - 127.0 nih.gov | 93.0 - 113.0 nih.gov |

| Inter-day Precision (%) | 9.9 - 32.3 nih.gov | 5.4 - 13.2 nih.gov |

Data from a comparative study on indoleamine neurotransmitters. nih.gov

Liquid Chromatography (LC) and LC-MS for Non-Volatile this compound Derivatives

Derivatization Strategies for Enhanced Analytical Performance of this compound

Derivatization is a chemical modification process used to improve the analytical properties of a compound. actascientific.com In the context of HPLC, derivatization can enhance detectability, improve chromatographic separation, and increase sensitivity. squ.edu.om

Derivatization for HPLC can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.comchromatographytoday.com

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to HPLC analysis. actascientific.com This approach can improve the hydrophobicity of polar compounds, leading to better retention on reversed-phase columns. mdpi.com It offers flexibility in reaction conditions and can lead to high reaction yields. mdpi.com However, it may require more manual sample handling. chromatographytoday.com

Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. chromatographytoday.com This method is often easier to automate and avoids the issue of reagent peaks interfering with the chromatogram. chromatographytoday.com It is particularly useful for analytes that form unstable derivatives, as the derivative only needs to be stable long enough to be detected. chromatographytoday.com Post-column derivatization with reagents like pyridinium (B92312) bromide perbromide (PBPB) has been a standard for improving the fluorescence of certain compounds in HPLC analysis. lcms.cz

Silylation and Alkylation for GC-MS Analysis of this compound Precursors

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. nih.gov However, polar compounds like the precursors of this compound often exhibit poor chromatographic behavior due to their low volatility and potential for interaction with the GC system. sigmaaldrich.comjfda-online.com Derivatization through silylation or alkylation addresses these issues by replacing active hydrogens on polar functional groups with nonpolar moieties, thereby increasing volatility and thermal stability. gcms.czrestek.com

Silylation

Silylation is a common derivatization method where an active hydrogen atom is substituted with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. restek.com This process reduces the polarity of the analyte and minimizes hydrogen bonding, leading to improved peak shape and enhanced detection in GC. gcms.cz

A variety of silylation reagents are available, each with different reactivities and applications. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for its ability to derivatize a broad range of compounds. restek.com For increased stability, particularly in the presence of moisture, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed, which form more robust TBDMS derivatives. sigmaaldrich.com The choice of reagent depends on the specific functional groups present in the precursor molecule and the desired stability of the resulting derivative. sigmaaldrich.comnih.gov

The reaction is typically performed by heating the analyte with the silylation reagent, often in the presence of a catalyst and a non-protic solvent like pyridine (B92270) or acetonitrile. researchgate.net

Alkylation

Alkylation involves the introduction of an alkyl group to replace an acidic hydrogen, effectively converting compounds like carboxylic acids and phenols into more volatile esters and ethers. gcms.cz This method is particularly useful for modifying acidic functional groups that may be present in the precursors of this compound. gcms.cz

One effective alkylation reagent is methyl chloroformate (MCF), which reacts with amino and non-amino organic acids to form volatile esters and carbamates suitable for GC-MS analysis. nih.govresearchgate.net Alkylation reactions using reagents like MCF can be advantageous as they are often rapid, can be performed at room temperature, and the resulting derivatives can be easily separated from the reaction mixture. nih.gov This can lead to cleaner chromatograms and less wear on the GC column compared to some silylation methods. nih.gov

Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis

| Derivatization Type | Reagent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines | Widely applicable, effective for many functional groups restek.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Alcohols, phenols, carboxylic acids, amines | Forms highly stable derivatives, less moisture sensitive sigmaaldrich.com | |

| Alkylation | Methyl Chloroformate | MCF | Carboxylic acids, amino acids, phenols | Rapid reaction, often at room temperature, stable derivatives nih.govresearchgate.net |

| Pentafluorobenzyl Bromide | PFBBr | Carboxylic acids, phenols | Forms derivatives with excellent detection properties gcms.cz |

Formation of Chromophoric and Fluorophoric Derivatives for Spectroscopic Detection

While GC-MS relies on rendering analytes volatile, spectroscopic methods like UV-Vis or fluorescence spectroscopy depend on the presence of a chromophore or fluorophore in the molecule. Derivatization can be used to attach such a group to a target analyte that otherwise lacks strong absorbance or fluorescence properties, significantly enhancing detection sensitivity.

Chromophoric Derivatization

This technique involves reacting the analyte with a reagent that introduces a chromophore—a light-absorbing functional group. For carbonyl compounds like this compound, a common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH reacts with the aldehyde groups to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive colorimetric or spectrophotometric quantification.

Fluorophoric Derivatization

For even greater sensitivity, fluorophoric derivatization is employed. This method introduces a fluorophore, a functional group that can absorb light of a specific wavelength and re-emit it at a longer wavelength. Reagents such as dansyl hydrazine (B178648) can be used to derivatize carbonyl compounds. The resulting dansylhydrazone derivative is intensely fluorescent, enabling detection at very low concentrations using fluorometry. This high sensitivity makes it a valuable technique for trace analysis.

Table 2: Spectroscopic Derivatization Reagents for Carbonyl Compounds

| Derivatization Type | Reagent | Resulting Derivative | Detection Method | Key Advantage |

|---|---|---|---|---|

| Chromophoric | 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Vis Spectrophotometry | Produces a highly colored derivative for easy detection. |

| Fluorophoric | Dansyl Hydrazine | Dansylhydrazone | Fluorometry | Extremely high sensitivity for trace-level quantification. |

Optimization of Derivatization Conditions for Quantitative Analysis

For derivatization reactions to be useful in quantitative analysis, they must be reproducible and proceed to completion, or at least to a consistent and known yield. mdc-berlin.de The optimization of reaction conditions is therefore a critical step in method development. nih.govnih.gov Several factors can significantly influence the outcome of a derivatization reaction.

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is a key parameter. A sufficient excess of the reagent is necessary to drive the reaction to completion. researchgate.net However, an excessive amount can sometimes interfere with the analysis or lead to side reactions.

Reaction Time and Temperature: The kinetics of the derivatization reaction are dependent on both time and temperature. mdc-berlin.de Optimization involves finding the shortest time and lowest temperature required to achieve maximum and consistent product yield, while minimizing the potential for analyte degradation or the formation of unwanted byproducts. mdc-berlin.deresearchgate.net For example, silylation reactions often require heating (e.g., 100°C for several hours) to ensure complete derivatization of all active sites. sigmaaldrich.com

Solvent and pH: The choice of solvent is crucial as it must dissolve both the analyte and the reagent without interfering with the reaction. researchgate.net For reactions involving acidic or basic species, the pH of the reaction medium must be carefully controlled to ensure the analyte and reagent are in their most reactive forms.

Catalyst: Some derivatization reactions require a catalyst to proceed at a reasonable rate. For instance, a small amount of trimethylchlorosilane (TMCS) is often added as a catalyst to BSTFA to enhance its reactivity. nih.gov

Response surface methodology and other experimental design approaches can be systematically employed to study the effects of these variables and identify the optimal conditions for robust and accurate quantitative analysis. nih.gov

Computational Chemistry Approaches to Dimethylmalondialdehyde

Quantum Mechanical Studies of Dimethylmalondialdehyde

Quantum mechanical methods, based on solving the Schrödinger equation, offer a fundamental understanding of molecular systems by describing the behavior of electrons. wikipedia.orgyoutube.com These ab initio (from first principles) and density functional theory (DFT) approaches are central to modern computational chemistry for calculating molecular properties. researchgate.netnorthwestern.edu For this compound, these studies can reveal insights into its stability, electronic nature, and reactivity.

Electronic Structure Calculations of this compound

Electronic structure calculations determine the arrangement and energies of electrons within a molecule. wikipedia.orgnorthwestern.edu The first step in these calculations is typically solving the Schrödinger equation with the electronic molecular Hamiltonian, often using the Born-Oppenheimer approximation which considers the nuclei to be fixed relative to the much faster-moving electrons. wikipedia.org Methods like Hartree-Fock (HF) theory provide a foundational approximation by modeling the electron wave function as a single Slater determinant. arxiv.org

For this compound, these calculations can determine its ground-state electronic energy, the distribution of electron density, and the nature of its molecular orbitals. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical Electronic Structure Calculation

| Property | Calculated Value | Significance |

| Ground State Energy | -458.7 Hartree | Represents the total electronic energy of the most stable conformation. |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an added electron; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and the energy required for electronic excitation. |

| Dipole Moment | 2.8 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

Note: The values in this table are illustrative and represent typical outputs from electronic structure calculations.

Density Functional Theory (DFT) for Molecular Properties and Reactivity of this compound

Density Functional Theory (DFT) has become a popular and versatile computational method due to its balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its electron density. nih.gov This approach is widely used to study the molecular and electronic structure of molecules. nih.govmdpi.com

For this compound, DFT calculations can be used to predict a wide range of properties. Geometric parameters such as bond lengths and angles can be optimized to find the molecule's most stable structure. mdpi.com Furthermore, DFT is used to calculate reactivity descriptors that help predict how the molecule will behave in chemical reactions. These descriptors, part of what is known as Conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.commdpi.com The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors for this compound (Illustrative Values)

| Descriptor | Formula | Calculated Value | Interpretation for Reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Measures resistance to change in electron distribution; higher values indicate greater stability. |

| Global Softness (S) | 1/(2η) | 0.189 eV-1 | The reciprocal of hardness; indicates the capacity of an atom to receive electrons. mdpi.com |

| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV | Quantifies the ability of the molecule to act as an electrophile. |

Note: The values are calculated using the illustrative HOMO/LUMO energies from Table 1 and are for demonstration purposes.

Ab Initio Calculations for Conformational Analysis of this compound

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. nih.gov These methods, such as Møller–Plesset perturbation theory (MP2), provide a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects. nih.gov They are particularly valuable for performing detailed conformational analyses to determine the relative stabilities of different spatial arrangements (conformers) of a molecule. rsc.orgrsc.org

This compound has rotational freedom around several single bonds, including the C-C bonds of the propane (B168953) backbone and the C-C bonds to the methyl groups. This leads to various possible conformers. Ab initio calculations can be used to explore the potential energy surface (PES) of the molecule. nih.gov By systematically rotating key dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated. ufrrj.br This process identifies the energy minima, which correspond to stable conformers, and the transition states that connect them. The relative energies of these conformers, corrected for zero-point vibrational energy and thermal contributions, allow for the calculation of their expected population distribution at a given temperature. rsc.org

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanical methods are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mkjc.innih.gov MD simulations solve Newton's laws of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves over time. mkjc.in This approach is crucial for understanding conformational dynamics and interactions with the environment. windows.netresearchgate.net

Simulation of this compound in Various Chemical Environments

The conformation and behavior of a molecule can be significantly influenced by its surroundings, such as the solvent. escholarship.orgchemrxiv.org MD simulations are an ideal tool for studying these effects by explicitly including solvent molecules in the simulation box. escholarship.org By running simulations of this compound in different solvents (e.g., water, ethanol, hexane), one can investigate how the solvent environment affects its conformational preferences and dynamics.

In a typical setup, a single this compound molecule is placed in a box filled with a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters and potential energy functions that approximate the underlying quantum mechanical interactions. The simulation then tracks the positions and velocities of all atoms over a period of time, often on the nanosecond to microsecond scale. Analysis of the resulting trajectory can reveal the average structure of the molecule in solution, the stability of intramolecular hydrogen bonds, and the organization of solvent molecules around the solute. nih.govmdpi.com

Table 3: Potential Insights from MD Simulations of this compound in Different Solvents

| Solvent | Expected Effect on Conformation | Properties to Analyze |

| Water (Polar, Protic) | Stabilization of polar conformers that can form hydrogen bonds with water. | Radial distribution functions of water around carbonyl oxygens; conformational population analysis; intramolecular vs. solute-solvent hydrogen bond lifetimes. |

| Hexane (Nonpolar) | Preference for more compact conformers to minimize unfavorable interactions with the solvent; potential for stronger intramolecular interactions. | Radius of gyration; analysis of conformer distribution compared to the gas phase or polar solvent. |

| Ethanol (Polar, Protic) | Intermediate behavior, with potential for hydrogen bonding and stabilization of polar conformers. | Comparison of solvation shell structure and dynamics with water and hexane. |

Prediction of Spectroscopic Signatures of this compound

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental results and identifying molecular structures. wikipedia.orgnih.gov Quantum mechanical calculations, particularly DFT, are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry of this compound. The calculations yield a set of normal modes and their corresponding frequencies and intensities, which directly correlate to peaks in the IR and Raman spectra. rsc.org These predicted spectra can be compared to experimental data to confirm the structure and assign specific vibrational modes to observed absorption bands.

Similarly, NMR chemical shifts (δ) and coupling constants (J) can be computed. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift value. By performing these calculations on different low-energy conformers and averaging the results based on their Boltzmann population, a highly accurate prediction of the solution-phase NMR spectrum can be achieved. mpg.dersc.org

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

| C=O (Aldehyde) | Carbonyl Stretch | 1715 | Strong |

| C-H (Aldehyde) | C-H Stretch | 2750, 2850 | Medium |

| C-H (Methyl) | Asymmetric/Symmetric Stretch | 2950 - 3050 | Medium-Strong |

| C-C | Backbone Stretch | 1100 - 1250 | Weak-Medium |

Note: These are representative frequencies and are subject to shifts based on conformation and environment. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Computational Modeling of this compound Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. wikipedia.orgrsc.org For this compound, computational modeling is instrumental in elucidating the mechanisms of its reactions, particularly the keto-enol tautomerism, which is a fundamental process for β-dicarbonyl compounds. numberanalytics.commdpi.com These theoretical approaches allow for the characterization of transient structures and the exploration of the energetic landscape of a reaction, providing insights that are often difficult or impossible to obtain through experimental means alone. mit.edusmu.edu

The primary reaction mechanism of interest for this compound is the intramolecular hydrogen transfer that facilitates the conversion between its keto and enol forms. This process involves the migration of a proton from a methyl group to one of the carbonyl oxygens, mediated by a cyclic transition state. Computational methods can model this transformation in detail.

Transition State Characterization for this compound Reactions

The transition state is a fleeting, high-energy configuration that lies on the reaction coordinate between reactants and products. hi.islibretexts.org Its characterization is a cornerstone of understanding reaction kinetics, as the energy barrier it represents dictates the reaction rate. e3s-conferences.org For the keto-enol tautomerism of this compound, computational chemists employ various quantum mechanical methods to locate and characterize the transition state structure.

Density Functional Theory (DFT) is a commonly used method for these calculations due to its balance of accuracy and computational cost. numberanalytics.comnih.govscirp.org By applying DFT, one can predict the geometry of the transition state, including key bond lengths and angles. For the intramolecular hydrogen transfer in this compound, the transition state is expected to feature a partially formed O-H bond and a partially broken C-H bond, with the transferring hydrogen atom positioned between the carbon and oxygen atoms.

A critical aspect of transition state characterization is the vibrational frequency analysis. A true transition state is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. libretexts.org This is confirmed by calculating the vibrational frequencies; a transition state will have exactly one imaginary frequency, and the corresponding vibrational mode illustrates the motion of the atoms as they traverse the reaction barrier from reactant to product. walisongo.ac.id

Below is a hypothetical data table showcasing the kind of information that would be generated from a DFT calculation to characterize the transition state of this compound's keto-enol tautomerism.

Table 1: Calculated Transition State Properties for this compound Keto-Enol Tautomerism

Note: This data is illustrative and based on typical values for similar reactions calculated using DFT methods.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (ΔE‡) | 45.5 | kcal/mol |

| Imaginary Frequency | -1520 | cm-1 |

| C-H Bond Length (breaking) | 1.35 | Å |

| O-H Bond Length (forming) | 1.20 | Å |

| C-C-O Angle | 118.5 | Degrees |

Reaction Path Optimization and Energy Landscape Exploration

Beyond identifying the transition state, computational chemistry allows for the mapping of the entire reaction pathway. smu.edu This involves optimizing the path of minimum energy that connects the reactant, transition state, and product on the potential energy surface. researchgate.netwikipedia.org This pathway is often referred to as the Intrinsic Reaction Coordinate (IRC). smu.edu An IRC calculation starts from the transition state structure and follows the path of steepest descent down to the reactant and product energy minima, thus confirming that the identified transition state indeed connects the desired species.

Methods like the Nudged Elastic Band (NEB) or growing string methods can also be used to find the minimum energy path between a known reactant and product without prior knowledge of the transition state. arxiv.org These methods involve creating a series of "images" or intermediate structures between the reactant and product and optimizing them collectively to find the lowest energy path.

The result of these calculations is a detailed energy landscape, or potential energy surface, which provides a comprehensive picture of the reaction. wikipedia.orgmdpi.com This landscape shows the relative energies of the reactant (keto form), the product (enol form), and the transition state that separates them. researchgate.net The shape of the energy landscape reveals not only the activation barrier but also whether the reaction is exothermic or endothermic. For many β-dicarbonyls, the enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it energetically favorable. mdpi.commdpi.comnih.gov

The following interactive table illustrates a simplified potential energy surface profile for the keto-enol tautomerism of this compound, as would be determined by reaction path calculations.

Table 2: Illustrative Potential Energy Profile for this compound Tautomerism

Note: This data is illustrative and based on general characteristics of keto-enol tautomerism. Energies are relative to the keto form.

| Species | Relative Energy (ΔE) | Unit |

|---|---|---|

| Keto Form (Reactant) | 0.0 | kcal/mol |

| Transition State | 45.5 | kcal/mol |

| Enol Form (Product) | -5.2 | kcal/mol |

Through these computational approaches, a detailed, step-by-step description of the reaction mechanism emerges, providing invaluable insights into the reactivity of this compound. wikipedia.org

Biological and Biochemical Significance of Dimethylmalondialdehyde

Role as a Precursor or Metabolite in Biochemical Pathways

Biochemical pathways are series of enzyme-mediated reactions essential for life, where the product of one reaction becomes the substrate for the next. nih.gov Dimethylmalondialdehyde's role as a precursor or metabolite is not explicitly documented, but hypothetical pathways for its formation and degradation can be proposed based on known metabolic processes.

The precise biosynthetic pathway leading to this compound is not well-established. However, it can be hypothesized that its origins may lie in the catabolism of branched-chain amino acids, such as valine, due to the presence of the dimethyl group. Catabolic pathways for amino acids often involve transamination, oxidative decarboxylation, and subsequent oxidation steps that could potentially lead to the formation of a dialdehyde (B1249045) structure. uniprot.org

For instance, the degradation of the amino acid methionine is known to produce other sulfur-containing aldehydes like 3-dimethylsulfoniopropionaldehyde (B1258502) (DMSP-ald) in certain marine algae and plants. nih.govnih.gov This process involves steps such as transamination, reduction, and S-methylation. nih.gov A similar, though not identical, series of enzymatic reactions starting from a precursor like valine could theoretically generate this compound. These diversity-generating metabolic pathways can produce a range of different chemicals from a common starting point. nih.gov

The metabolic fate of aldehydes in organisms is typically detoxification through oxidation or reduction, primarily carried out by large enzyme superfamilies. oncotarget.com The degradation of this compound would likely follow these general pathways to mitigate the potential toxicity associated with reactive aldehyde groups.

Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. oncotarget.commdpi.com It is highly probable that an ALDH enzyme would oxidize this compound to 2,2-dimethylmalonic acid. This is a common detoxification route that converts reactive aldehydes into more stable and readily excretable compounds. imrpress.com

Reduction: The aldo-keto reductase (AKR) superfamily comprises enzymes that catalyze the reduction of aldehydes and ketones to their corresponding alcohols. nih.gov Using NADPH as a cofactor, an AKR enzyme could reduce this compound to 2,2-dimethyl-1,3-propanediol. AKRs have broad substrate specificity, acting on numerous compounds, including products of lipid peroxidation and environmental pollutants. nih.gov